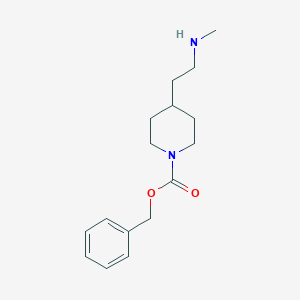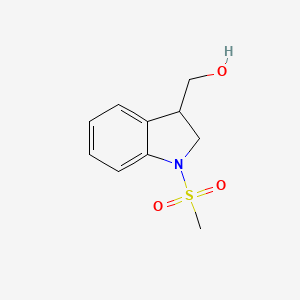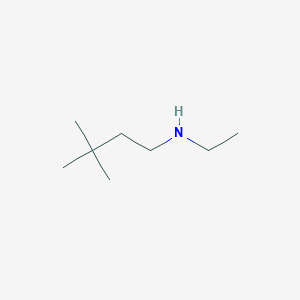
(3,3-Dimethylbutyl)(ethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-3,3-dimethylbutan-1-amine is an organic compound with the molecular formula C8H19N. It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is a tertiary amine, meaning it has three alkyl groups attached to the nitrogen atom. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-ethyl-3,3-dimethylbutan-1-amine can be synthesized through several methods. One common method involves the alkylation of 3,3-dimethylbutan-1-amine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3,3-dimethylbutan-1-amine
Reagent: Ethyl halide (e.g., ethyl bromide)
Conditions: Basic conditions, often using a strong base like sodium hydroxide or potassium hydroxide
Reaction: [ \text{3,3-dimethylbutan-1-amine} + \text{ethyl bromide} \rightarrow \text{N-ethyl-3,3-dimethylbutan-1-amine} + \text{hydrogen bromide} ]
Industrial Production Methods
In industrial settings, the production of N-ethyl-3,3-dimethylbutan-1-amine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-3,3-dimethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines under specific conditions.
Substitution: N-ethyl-3,3-dimethylbutan-1-amine can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and acyl halides are typical reagents for substitution reactions.
Major Products
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Alkylated or acylated amines
Aplicaciones Científicas De Investigación
N-ethyl-3,3-dimethylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex amines and amine derivatives.
Biology: This compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: N-ethyl-3,3-dimethylbutan-1-amine is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-ethyl-3,3-dimethylbutan-1-amine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or other proteins. The nitrogen atom in the amine group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethylbutan-1-amine: A tertiary amine with two methyl groups and one butyl group attached to the nitrogen atom.
N-ethyl-3,3-dimethylcyclobutan-1-amine: A similar compound with a cyclobutane ring structure.
Uniqueness
N-ethyl-3,3-dimethylbutan-1-amine is unique due to its specific alkyl group arrangement, which can influence its reactivity and interactions with other molecules. The presence of the ethyl group and the 3,3-dimethylbutyl group provides distinct steric and electronic properties compared to other similar amines.
Propiedades
Fórmula molecular |
C8H19N |
|---|---|
Peso molecular |
129.24 g/mol |
Nombre IUPAC |
N-ethyl-3,3-dimethylbutan-1-amine |
InChI |
InChI=1S/C8H19N/c1-5-9-7-6-8(2,3)4/h9H,5-7H2,1-4H3 |
Clave InChI |
HLSPSIVLFJLIAT-UHFFFAOYSA-N |
SMILES canónico |
CCNCCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


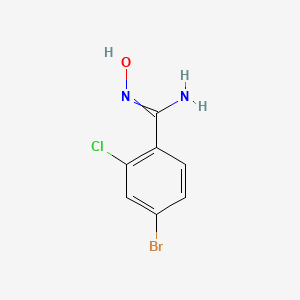
![[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid](/img/structure/B13882954.png)
![N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882957.png)
![1-[2-(4-Aminophenyl)acetyl]azetidin-2-one](/img/structure/B13882959.png)
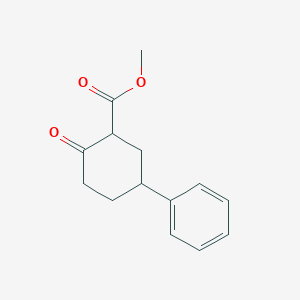
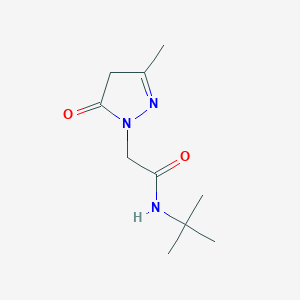

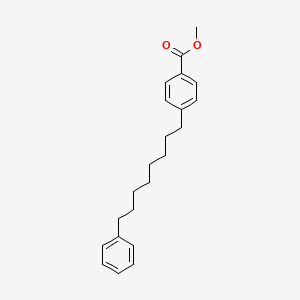
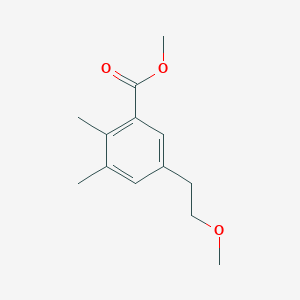
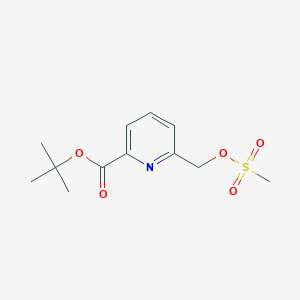
![[4-(5-Chloromethyl-isoxazol-3-yl)-phenyl]-dimethyl-amine](/img/structure/B13883020.png)
![Ethyl 3,6-dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13883024.png)
